molecular formula C21H30O8 B128366 Pteroside D CAS No. 35943-38-5

Pteroside D

Cat. No. B128366
CAS RN: 35943-38-5
M. Wt: 410.5 g/mol
InChI Key: TUGWHBZURNWRDG-LNZAMEHWSA-N
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Description

Pteroside D is not explicitly detailed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, the determination of ptaquiloside in bracken fern is closely related to the analysis of pterosides, as ptaquiloside is a known carcinogen found in bracken ferns and pterosides are a class of compounds related to this substance . Additionally, the synthesis of deuterated analogues of ptaquiloside, such as d4-pterosin B and d4-bromopterosin, suggests methods that could potentially be applied to the synthesis and analysis of pteroside D .

Synthesis Analysis

The synthesis of related compounds, such as heterobimetallic complexes and deuterated analogues of ptaquiloside, provides insight into the potential synthetic routes that could be used for pteroside D. The heterobimetallic complexes paper discusses the synthesis of various ligands with platinum, which could be relevant if pteroside D has metal-binding properties . The synthesis of deuterated analogues of ptaquiloside indicates a method for creating stable isotopic labels, which could be useful for tracking pteroside D in biological systems or for analytical purposes .

Molecular Structure Analysis

The molecular structure of pteroside D is not directly discussed, but the heterobimetallic complexes paper provides detailed structural analysis of similar compounds, which could be extrapolated to understand the structural aspects of pteroside D. The paper describes the distorted square planar geometry of the P2PtS2 core in the complexes studied, which could be relevant if pteroside D has similar metal coordination .

Chemical Reactions Analysis

The papers do not provide specific reactions for pteroside D, but they do describe analytical methods and chemical reactions for related compounds. For example, the determination of ptaquiloside in bracken fern involves aqueous extraction and high-performance liquid chromatography (HPLC) . The synthesis of Pt(dpk)Cl(4) and its reversible hydration to Pt(dpk-O-OH)Cl(3) provides an example of a chemical reaction involving platinum coordination, which could be relevant if pteroside D undergoes similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pteroside D are not directly addressed in the provided papers. However, the synthesis of lab-in-a-pipette-tip extraction using hydrophilic nano-sized dummy molecularly imprinted polymer for purification and analysis of prednisolone suggests a technique that could be adapted for the extraction and analysis of pteroside D, given its potential similarities in physical and chemical behavior . The electrochemical characterization of platinum compounds could also provide insights into the electrochemical properties of pteroside D if it contains metal elements .

Scientific Research Applications

Overview

Pteroside D and its analogs, such as pterostilbene, have shown significant potential in various biomedical applications. Their high in vivo bioavailability and better absorption compared to other polyphenols like resveratrol make them a focal point of scientific research. The following sections will delve into specific areas where Pteroside D and its derivatives have demonstrated significant impact.

Anti-Cancer Properties

Pteroside D analogs, particularly pterostilbene, have been recognized for their anticancer properties. These compounds have been shown to inhibit tumor growth, metastasis, angiogenesis, and cancer stem cells, while promoting apoptosis and enhancing the effectiveness of immunotherapy. This makes pterostilbene a promising agent for future cancer treatments and research. Moreover, its higher cellular uptake and longer half-life than resveratrol may offer more effective clinical applications (Ma et al., 2019).

Cardiovascular and Metabolic Health

Pterostilbene has also been linked to beneficial effects on cardiovascular diseases, insulin sensitivity, blood glycemia, and lipid levels. Its properties could be crucial in managing these conditions, potentially offering a new avenue for treatment and prevention (Estrela et al., 2013).

Neuroprotection and Cognitive Health

The impact of pteroside D analogs extends to neuroprotection and cognitive health. The compounds are being explored for their potential in age-related cognitive decline and memory enhancement. This area is particularly promising given the rising prevalence of neurodegenerative conditions and the need for effective interventions (Estrela et al., 2013).

Dermatological Applications

In the realm of dermatology, pteroside D and its derivatives are being investigated for their roles in inflammatory dermatoses and photoprotection. Their potential to manage skin conditions and protect against UV radiation damage could be significant, especially considering the rising concerns about skin health and exposure to environmental stressors (Estrela et al., 2013).

Safety and Future Research

While the applications of pteroside D and its analogs are vast, safety and toxicity remain critical areas for further exploration. Future research should focus on these aspects to ensure the safe and effective use of these compounds in medical applications. Continued studies and trials are essential to fully understand and harness the potential of these substances (Estrela et al., 2013).

Safety And Hazards

In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes . If Pteroside D comes into contact with skin, it is advised to flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

(3S)-3-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,18+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWHBZURNWRDG-LNZAMEHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C([C@H]2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957350
Record name 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteroside D

CAS RN

35943-38-5
Record name (3S)-6-[2-(β-D-Glucopyranosyloxy)ethyl]-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35943-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteroside D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035943385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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